molecular formula C7H6FIN2O2 B13430024 5-Fluoro-4-iodo-2-nitrobenzylamine

5-Fluoro-4-iodo-2-nitrobenzylamine

Cat. No.: B13430024
M. Wt: 296.04 g/mol
InChI Key: ZVRQGIWCJLRYRR-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-2-nitrobenzylamine is an organic compound with the molecular formula C7H6FIN2O2 This compound is characterized by the presence of fluorine, iodine, and nitro groups attached to a benzylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-iodo-2-nitrobenzylamine typically involves multi-step organic reactions One common method starts with the nitration of 4-iodoaniline to introduce the nitro group This is followed by a fluorination step to add the fluorine atom

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-iodo-2-nitrobenzylamine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Fluoro-4-iodo-2-aminobenzylamine, while substitution of the iodine atom can produce various substituted benzylamines.

Scientific Research Applications

5-Fluoro-4-iodo-2-nitrobenzylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-iodo-2-nitrobenzylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine and iodine atoms can enhance the compound’s ability to penetrate biological membranes and interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-nitrobenzylamine
  • 5-Fluoro-2-nitrobenzylamine
  • 4-Fluoro-2-nitrobenzylamine

Uniqueness

5-Fluoro-4-iodo-2-nitrobenzylamine is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these halogens with the nitro and benzylamine groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H6FIN2O2

Molecular Weight

296.04 g/mol

IUPAC Name

(5-fluoro-4-iodo-2-nitrophenyl)methanamine

InChI

InChI=1S/C7H6FIN2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H,3,10H2

InChI Key

ZVRQGIWCJLRYRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)[N+](=O)[O-])CN

Origin of Product

United States

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